molecular formula C8H10N6O B4331340 4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE CAS No. 14393-74-9

4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE

Cat. No.: B4331340
CAS No.: 14393-74-9
M. Wt: 206.21 g/mol
InChI Key: QWSDSYDQYIHOGJ-UHFFFAOYSA-N
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Description

4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE is a heterocyclic compound that features a morpholine ring fused to a tetrazole and pyridazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a morpholine derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLMORPHOLINE is unique due to its fused ring system, which combines the structural features of morpholine, tetrazole, and pyridazine. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

IUPAC Name

4-(tetrazolo[1,5-b]pyridazin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c1-2-8(13-3-5-15-6-4-13)10-14-7(1)9-11-12-14/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSDSYDQYIHOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415451
Record name Tetrazolo[1,5-b]pyridazine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14393-74-9
Record name Tetrazolo[1,5-b]pyridazine, 6-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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